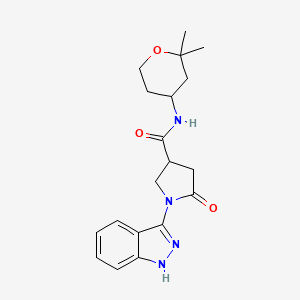

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Description

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted with a 2H-indazol-3-yl group and a 2,2-dimethyltetrahydro-2H-pyran-4-yl carboxamide moiety. This structure combines aromatic indazole and rigid tetrahydropyran groups, which may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula |

C19H24N4O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H24N4O3/c1-19(2)10-13(7-8-26-19)20-18(25)12-9-16(24)23(11-12)17-14-5-3-4-6-15(14)21-22-17/h3-6,12-13H,7-11H2,1-2H3,(H,20,25)(H,21,22) |

InChI Key |

VNVCVRAIDGNXSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |

Origin of Product |

United States |

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, an indazole moiety, and a dimethyltetrahydropyran substituent. Its molecular formula is with a molecular weight of approximately 342.40 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and indazole rings followed by coupling reactions to introduce the dimethyltetrahydropyran moiety. The synthetic pathway may also include various protective group strategies to ensure the selective formation of desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the oxopyrrolidine framework. For instance, derivatives of 5-oxopyrrolidine have shown promising activity against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. In vitro assays revealed that these compounds can significantly reduce cell viability:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15 |

| Compound B | MCF7 | 20 |

| This compound | A549 | 18 |

These results indicate that modifications to the oxopyrrolidine structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains. In particular, studies have shown that derivatives with similar structural motifs can inhibit the growth of resistant Staphylococcus aureus and Klebsiella pneumoniae:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Case Studies

- Case Study on Anticancer Activity : A study evaluated several derivatives of 5-oxopyrrolidine in an A549 cell model. The results indicated that compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino substitutions. The lead compound reduced A549 cell viability significantly while showing low toxicity in non-cancerous cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of oxopyrrolidine derivatives against resistant bacterial strains. The study found that certain modifications increased potency against MRSA (methicillin-resistant Staphylococcus aureus), highlighting the importance of structural diversity in developing effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

- Aromatic Interactions : The indazole moiety may offer stronger π-π stacking with enzyme active sites compared to benzyl or sulfamoyl groups in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.